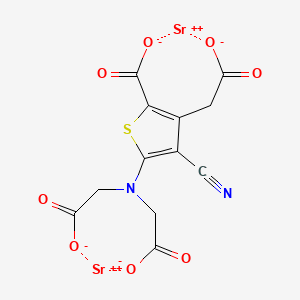
2-Methoxy-5-acetoxy-fruranogermacr-1(10)-en-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-5-acetoxy-fruranogermacr-1(10)-en-6-one is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of methoxy and acetoxy groups attached to a furan ring, which is further connected to a germacrane skeleton. The compound’s intricate structure makes it a subject of interest for researchers in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-acetoxy-fruranogermacr-1(10)-en-6-one typically involves multiple steps, starting from readily available precursors. One common method involves the regio- and stereoselective 1,3-dipolar cycloaddition of arylnitrile oxides to 5-acetoxy-2(5H)-furanone . This reaction is carried out under controlled conditions to ensure the formation of the desired product with high selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-5-acetoxy-fruranogermacr-1(10)-en-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy and acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-Methoxy-5-acetoxy-fruranogermacr-1(10)-en-6-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: The compound’s properties are being investigated for use in materials science and other industrial applications.
Mécanisme D'action
The mechanism of action of 2-Methoxy-5-acetoxy-fruranogermacr-1(10)-en-6-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Acetoxy-2(5H)-furanone: A structurally related compound that undergoes similar reactions.
2-Methoxy-5(2-ethylhexyloxy)-1,4-phenylenevinylene: Known for its photoluminescent properties.
Uniqueness
2-Methoxy-5-acetoxy-fruranogermacr-1(10)-en-6-one stands out due to its unique combination of functional groups and structural complexity
Propriétés
Formule moléculaire |
C18H24O5 |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
[(5R,6R,8R,9E)-8-methoxy-3,6,10-trimethyl-4-oxo-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-5-yl] acetate |
InChI |
InChI=1S/C18H24O5/c1-10-6-14(21-5)8-11(2)18(23-13(4)19)17(20)16-12(3)9-22-15(16)7-10/h6,9,11,14,18H,7-8H2,1-5H3/b10-6+/t11-,14+,18-/m1/s1 |
Clé InChI |
DCFSJMWNJKXQCQ-MKDUQBMDSA-N |
SMILES isomérique |
C[C@@H]1C[C@H](/C=C(/CC2=C(C(=CO2)C)C(=O)[C@@H]1OC(=O)C)\C)OC |
SMILES canonique |
CC1CC(C=C(CC2=C(C(=CO2)C)C(=O)C1OC(=O)C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-Amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrate](/img/structure/B11935787.png)
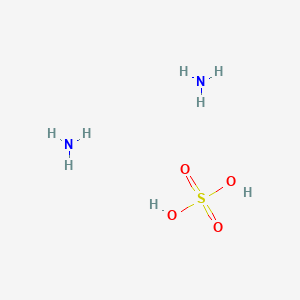
![5-benzyl-13-methyl-4-[2-(1H-pyrazol-4-yl)ethynyl]-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene](/img/structure/B11935803.png)
![(1R,5S)-3-[4-[5-methyl-2-[[2-methyl-4-(piperidine-1-carbonyl)phenyl]methoxy]phenyl]-1,3-thiazol-2-yl]-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B11935806.png)




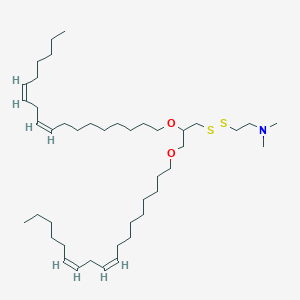
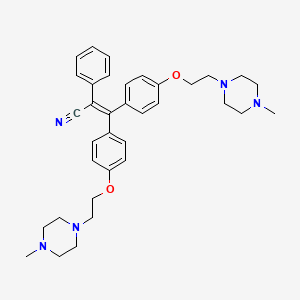
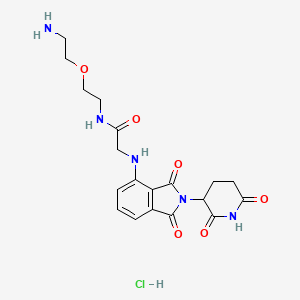
![[6R-[6alpha,7beta(Z)]]-7-[[2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-butenyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Hydrate](/img/structure/B11935841.png)
![4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;4-methylbenzenesulfonic acid](/img/structure/B11935866.png)
